molecular formula C8H17ClN2O B3049113 N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride CAS No. 1946021-39-1

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride

Cat. No.: B3049113
CAS No.: 1946021-39-1
M. Wt: 192.68
InChI Key: MDVWHGXDQBILKB-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride typically involves the reaction of piperidine derivatives with acetic anhydride and methylamine. The process can be summarized as follows:

    Starting Materials: Piperidine, acetic anhydride, and methylamine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

    Procedure: Piperidine is reacted with acetic anhydride to form N-acetylpiperidine. This intermediate is then treated with methylamine to yield N-Methyl-N-(piperidin-3-yl)acetamide. Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of N-Methyl-N-(piperidin-3-yl)acetamide N-oxide.

    Reduction: Formation of N-Methyl-N-(piperidin-3-yl)methanamine.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride
  • N-(Piperidin-3-ylmethyl)acetamide
  • N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

Uniqueness

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-piperidin-3-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-4-3-5-9-6-8;/h8-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVWHGXDQBILKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946021-39-1
Record name Acetamide, N-methyl-N-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946021-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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